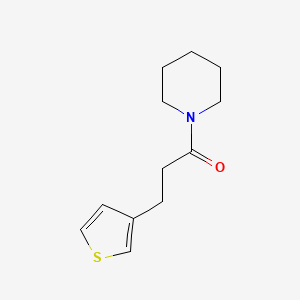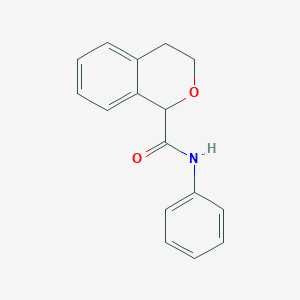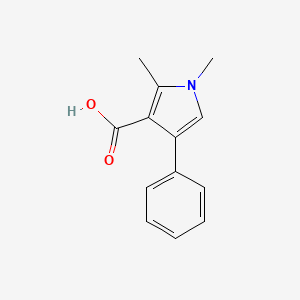
3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms.
Mecanismo De Acción
The mechanism of action of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole varies depending on its application. In medicinal chemistry, this compound is believed to exert its anticancer, antifungal, and antiviral activities by inhibiting specific enzymes or proteins that are essential for the survival and proliferation of cancer cells, fungi, and viruses. In agrochemistry, it acts as a herbicide or insecticide by interfering with the normal physiological processes of plants or insects. In materials science, it can participate in various chemical reactions to form functional materials with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole depend on its specific application and concentration. In medicinal chemistry, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit the growth and replication of fungi and viruses. In agrochemistry, it can cause growth inhibition, chlorosis, and necrosis in plants or disrupt the nervous system and metabolism of insects. In materials science, it can modify the physical and chemical properties of materials, such as solubility, stability, and reactivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole in lab experiments include its high potency, selectivity, and versatility, as well as its ease of synthesis and modification. This compound can be used as a reference compound or a starting material for the synthesis of more complex compounds. However, there are also some limitations to its use, such as its potential toxicity, instability, and variability, as well as the lack of standardized protocols for its evaluation and characterization.
Direcciones Futuras
There are many future directions for the research and development of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole. Some of the possible directions include:
1. Further optimization of its synthesis method to improve the yield, purity, and scalability of the product.
2. Evaluation of its potential applications in other fields, such as catalysis, energy storage, and sensors.
3. Elucidation of its mechanism of action at the molecular level using advanced techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling.
4. Development of new derivatives or analogs of this compound with improved properties, such as solubility, stability, and bioavailability.
5. Investigation of its pharmacokinetics and pharmacodynamics in vivo using animal models to assess its safety and efficacy.
In conclusion, 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a versatile and promising compound that has attracted considerable attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound are needed to fully exploit its potential in various fields.
Métodos De Síntesis
The synthesis of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with acetic anhydride, the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with propionic anhydride, and the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with isobutyric anhydride. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reagent ratio.
Aplicaciones Científicas De Investigación
3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antiviral activities. In agrochemistry, it has been tested for its herbicidal and insecticidal properties. In materials science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
3-methylsulfanyl-4-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-4-7-8-6(9)10-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXBHKNYEGPAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanyl-4-propan-2-yl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)



![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)
